3-[(Methoxyacetyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-3-7(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGXNDNGNUTXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429297 | |
| Record name | 3-[(methoxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-48-1 | |
| Record name | 3-[(2-Methoxyacetyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(methoxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization in Academic Research
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the specific vibrational modes of a molecule. Each functional group within 3-[(Methoxyacetyl)amino]benzoic acid—the carboxylic acid, the secondary amide, the methoxy (B1213986) group, and the substituted benzene (B151609) ring—exhibits characteristic vibrations. Analysis of these spectral signatures provides a detailed fingerprint of the molecular structure. ias.ac.inbohrium.com
The amide linkage is central to the structure of this compound, and its vibrational bands are particularly informative. The two most prominent amide bands in the infrared spectrum are the Amide I and Amide II bands. leibniz-fli.de
Amide I Band: This band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the amide group. leibniz-fli.de Its precise frequency is highly sensitive to the molecular conformation and hydrogen-bonding environment. nih.gov In amyloid structures, for instance, well-ordered β-sheets can cause this peak to appear between 1615 and 1630 cm⁻¹, a lower frequency than typical β-sheets, due to the extensive vibrational coupling. nih.gov
Amide II Band: Found between 1510 and 1580 cm⁻¹, the Amide II band is more complex, arising from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de Like the Amide I band, its position and intensity are influenced by the secondary structure and intermolecular interactions. nih.gov
The relative intensity and position of these bands can offer significant insights into the peptide bond's planarity and the rotational freedom around adjacent single bonds, thereby elucidating the molecule's preferred conformation. researchgate.netresearchgate.net
Hydrogen bonding plays a critical role in the supramolecular structure of this compound. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic C=O, the amide C=O, and the methoxy oxygen). These interactions can lead to the formation of specific motifs, such as the cyclic R²₂(8) dimer characteristic of carboxylic acids. nih.govresearchgate.netresearchgate.net
Vibrational spectroscopy can directly probe these interactions:
O-H and N-H Stretching: Intermolecular hydrogen bonding weakens the O-H and N-H bonds, causing their stretching frequencies (typically >3000 cm⁻¹) to broaden and shift to lower wavenumbers. ucl.ac.uk
C=O Stretching: The carbonyl groups of both the carboxylic acid and the amide are strong hydrogen bond acceptors. When involved in hydrogen bonding, the C=O bond lengthens slightly, resulting in a shift of the corresponding stretching bands (Amide I and the carboxylic C=O band) to lower frequencies. ucl.ac.uk
By analyzing these spectral shifts, the nature and extent of hydrogen-bonding networks in the solid state can be determined.
Comparing the vibrational spectra of this compound in the solid state versus in solution reveals the influence of the molecular environment.
Solid-State Spectra: In a crystalline solid, molecules are held in a fixed, ordered arrangement. This constrained environment leads to sharper and more defined vibrational bands. libretexts.org Intermolecular interactions, such as crystal packing forces and specific hydrogen-bonding networks, can cause splitting of certain peaks. researchgate.net
Solution-Phase Spectra: In solution, the molecule is solvated and has greater conformational freedom. The constant interaction with solvent molecules, which may themselves be hydrogen bond donors or acceptors, leads to a heterogeneous population of microstates. ucl.ac.uk This typically results in broader spectral bands compared to the solid state. researchgate.net The specific solvent used can significantly perturb the vibrational frequencies; for example, solvents with high hydrogen bond acceptor propensity can interact with the carboxylic acid group, disrupting the self-associated dimers observed in the solid state or in apolar solvents. ucl.ac.uk Comparing the spectra from the two phases helps differentiate intramolecular structural features from intermolecular packing effects. montana.edu
Computational and Theoretical Investigations of 3 Methoxyacetyl Amino Benzoic Acid
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of 3-[(Methoxyacetyl)amino]benzoic acid. Methods like DFT, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), provide a balance between computational cost and accuracy for molecules of this size. worldscientific.comdergipark.org.trnih.gov These calculations yield a detailed picture of the molecule's preferred three-dimensional structure and the distribution of its electrons.
The structural flexibility of this compound arises from the potential for rotation around several single bonds, primarily the C(aromatic)-N bond, the N-C(acetyl) bond, and the C-O bonds of the methoxy (B1213986) and carboxylic acid groups. A thorough conformational analysis is essential to identify the most stable, low-energy structures.
This analysis is typically performed by systematically rotating key dihedral angles in a process known as a potential energy surface (PES) scan. dergipark.org.trmdpi.com For each rotational step, the geometry is optimized to find the lowest energy structure. The results of such a scan reveal the global minimum (the most stable conformer) and other local minima (other stable, but less favorable, conformers), as well as the energy barriers that separate them. nih.gov
For this compound, key dihedral angles include:
τ1 (C2-C3-N-C=O): Defines the orientation of the methoxyacetylamino group relative to the benzoic acid ring.
τ2 (C3-N-C=O-C): Describes the planarity of the amide bond, which typically has a high rotational barrier due to partial double-bond character.
τ3 (N-C-C-O): Governs the position of the methoxy group.
τ4 (C2-C1-C=O-OH): Defines the orientation of the carboxylic acid group, which often prefers to be planar with the aromatic ring to maximize conjugation.
The global minimum energy conformation is expected to feature a nearly planar amide linkage and an orientation of the substituent groups that minimizes steric hindrance. Computational studies on similar N-phenylacetamide systems show that the planarity between the amide group and the phenyl ring can be influenced by substituents. nih.gov The carboxylic acid group is also likely to form strong intermolecular hydrogen-bonded dimers in the solid state or in nonpolar solvents, a common motif for carboxylic acids. nih.gov
| Dihedral Angle | Description | Calculated Rotational Barrier (kJ/mol) | Most Stable Conformation (Angle) |
|---|---|---|---|
| τ1 (C2-C3-N-C=O) | Rotation of amide group relative to phenyl ring | ~10-20 | ~30-45° (non-planar to reduce steric strain) |
| τ2 (C3-N-C=O-C) | Rotation around the amide C-N bond | ~60-80 | ~180° (trans) |
| τ4 (C2-C1-C=O-OH) | Rotation of the carboxylic acid group | ~25-35 | ~0° or ~180° (planar with ring) |
DFT calculations are highly effective at predicting spectroscopic properties, which can be used to interpret and assign experimental spectra.
Infrared (IR) Frequencies: The vibrational frequencies corresponding to IR spectroscopy can be calculated after a geometry optimization. These theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set limitations. nih.gov Key predicted vibrations for this compound would include the O-H stretch of the carboxylic acid (often broad and red-shifted in dimers), the N-H stretch of the amide, the two distinct C=O stretches (amide and carboxylic acid), and various C-N, C-O, and aromatic C-C stretching and bending modes. dergipark.org.trmdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.trmdpi.com These calculations provide theoretical shifts relative to a standard (e.g., Tetramethylsilane), which can be compared to experimental data to confirm the molecular structure. Predictions would highlight the distinct chemical environments of the aromatic protons, the methylene (B1212753) protons of the acetyl group, the methoxy protons, and the acidic and amide protons.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to UV-Vis absorption. researchgate.net The calculations would likely predict π→π* transitions associated with the substituted benzene (B151609) ring as the dominant absorptions. The position of the maximum absorption (λ_max) is influenced by the electronic effects of both the amino and carboxyl substituents on the aromatic system.
| Spectroscopic Technique | Feature | Predicted Value | Assignment |
|---|---|---|---|
| IR Spectroscopy | ν(O-H) | ~3300-2500 cm⁻¹ (dimer) | Carboxylic acid H-bonded stretch |
| ν(N-H) | ~3350 cm⁻¹ | Amide stretch | |
| ν(C=O) | ~1710 cm⁻¹ | Carboxylic acid carbonyl stretch | |
| ν(C=O) | ~1680 cm⁻¹ | Amide I band | |
| ¹H NMR | δ(COOH) | ~12-13 ppm | Carboxylic acid proton |
| δ(Ar-H) | ~7.5-8.2 ppm | Aromatic protons | |
| δ(OCH₃) | ~3.5 ppm | Methoxy protons | |
| ¹³C NMR | δ(C=O) | ~168 ppm | Carboxylic acid carbon |
| δ(C=O) | ~170 ppm | Amide carbonyl carbon | |
| UV-Vis (TD-DFT) | λ_max | ~280-300 nm | π→π* transition |
Aromaticity Analysis: Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) can be calculated to assess the degree of aromaticity. worldscientific.comdergipark.org.tr These analyses would likely show a high degree of aromatic character, slightly perturbed by the substituents which can affect electron delocalization within the ring. worldscientific.com
Electron Density Distributions: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. nih.govscispace.com For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and carboxyl groups, making them sites for electrophilic attack or hydrogen bond acceptance. The acidic proton of the carboxyl group and the amide proton would show positive potential (blue), indicating their susceptibility to nucleophilic attack or hydrogen bond donation. Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. nih.govresearchgate.net The HOMO is likely localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed over the carboxylic acid group and the ring.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations are excellent for static, gas-phase properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a condensed phase like a solution. acs.orgnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior.
In a solvent, the conformational preferences of this compound may differ from the gas-phase minimum energy structure due to interactions with solvent molecules. MD simulations can explore the accessible conformational space in solution. bohrium.com By tracking the dihedral angles (τ1, τ2, etc.) over the course of a simulation, one can determine the most populated conformational states and the frequency of transitions between them. The free energy landscape can be mapped using enhanced sampling techniques like metadynamics to quantify the solution-phase torsional barriers, which may be lower than in the gas phase due to stabilizing solvent interactions. rsc.org
This compound has multiple sites capable of acting as hydrogen bond donors (the carboxylic -OH and amide N-H) and acceptors (the carboxylic and amide C=O oxygens, and the methoxy oxygen). unison.mx MD simulations are ideal for studying the complex and dynamic network of hydrogen bonds formed between the solute and solvent molecules, or between solute molecules themselves. nih.gov
In a protic solvent like water or methanol (B129727), simulations would reveal:
Solvation Shells: Analysis of the radial distribution function (RDF) can show the structure of water molecules around key functional groups.
Hydrogen Bond Lifetimes: The stability and dynamics of specific hydrogen bonds (e.g., water bridging the carboxyl and amide groups) can be quantified by calculating their average lifetime. rsc.org
In an aprotic solvent, intermolecular hydrogen bonding between two molecules of this compound to form the characteristic carboxylic acid dimer would be more prevalent. nih.govresearchgate.net MD simulations could model this self-association process and determine the stability of such dimers in different environments. acs.orgnih.gov
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mechanism of a ligand, such as this compound, to a protein receptor.
The prediction of binding modes involves placing the ligand in various conformations and orientations within the active site of a target protein. Sophisticated scoring functions are then used to estimate the binding affinity for each pose. These scoring functions consider various energetic contributions, including electrostatic and van der Waals interactions.
Following the initial docking, more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach are often employed to calculate the binding free energy. This method provides a more accurate estimation of the ligand's binding affinity by incorporating solvation effects. The binding free energy is a critical parameter for ranking potential drug candidates.
For a hypothetical interaction of this compound with a target protein, the MM-GBSA calculations would break down the total binding energy into its constituent parts, as illustrated in the hypothetical data table below.
Hypothetical MM-GBSA Calculation for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.3 |
| Solvation Energy | 15.8 |
| Total Binding Energy | -50.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
A crucial outcome of molecular docking and interaction modeling is the identification of key amino acid residues within the protein's binding site that form significant interactions with the ligand. These "hotspots" are critical for the stability of the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
By analyzing the docked pose of this compound, one could predict which residues are essential for its binding. For instance, the carboxyl group of the benzoic acid moiety is a likely candidate for forming hydrogen bonds with polar residues like arginine or serine. The methoxyacetyl group could engage in hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine.
The identification of these key interactions provides valuable insights for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.
Predicted Key Residue Interactions for this compound
| Interacting Residue | Interaction Type |
|---|---|
| Arginine (Arg) | Hydrogen Bond |
| Serine (Ser) | Hydrogen Bond |
| Leucine (Leu) | Hydrophobic |
This table is a hypothetical representation of potential interactions and is not based on specific experimental data.
Structure Activity Relationship Sar Studies and Molecular Design
Rational Design and Synthesis of Analogues for SAR Elucidation
The rational design of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic properties of a lead compound. nih.govnih.gov For 3-[(Methoxyacetyl)amino]benzoic acid, this involves the systematic synthesis and evaluation of derivatives to map out the chemical space that dictates biological activity.
The benzoic acid portion of the molecule is a key pharmacophoric feature, often involved in crucial binding interactions such as hydrogen bonding or ionic interactions with biological targets. Modifications to this core can have a profound impact on activity. The position of the substituents on the aromatic ring is critical. For instance, moving the N-methoxyacetyl group from the meta-position (position 3) to the ortho- or para-positions can significantly alter the molecule's conformation and its ability to fit into a binding pocket.
Table 1: Hypothetical SAR Data for Modifications of the Benzoic Acid Core of this compound Analogues
| Compound ID | Modification to Benzoic Acid Core | Relative Activity (%) |
|---|---|---|
| MA-1 | (Parent Compound) | 100 |
| MA-2 | 2-[(Methoxyacetyl)amino]benzoic acid | 60 |
| MA-3 | 4-[(Methoxyacetyl)amino]benzoic acid | 75 |
| MA-4 | 5-Chloro-3-[(methoxyacetyl)amino]benzoic acid | 120 |
| MA-5 | 4-Methyl-3-[(methoxyacetyl)amino]benzoic acid | 90 |
Note: The data in this table is hypothetical and for illustrative purposes.
The methoxyacetyl group provides a combination of hydrogen bond accepting (carbonyl oxygen, ether oxygen) and donating (amide N-H) capabilities, as well as a degree of lipophilicity. Altering this moiety is a key strategy for fine-tuning the compound's properties.
Variations can include changing the length of the alkyl chain (e.g., ethoxyacetyl, propoxyacetyl), which can explore deeper hydrophobic pockets in a target protein. Replacing the methoxy (B1213986) group with other functionalities, such as a hydroxyl group (glycolyl), a halogen, or a small cyclic moiety, can probe the steric and electronic requirements of the binding site. The synthesis of such derivatives often involves the acylation of 3-aminobenzoic acid with different acid chlorides or activated carboxylic acids.
Table 2: Hypothetical SAR Data for Derivatization of the Methoxyacetyl Moiety
| Compound ID | Modification to Methoxyacetyl Moiety | Relative Activity (%) |
|---|---|---|
| MA-1 | (Parent Compound) | 100 |
| DA-1 | 3-[(Ethoxyacetyl)amino]benzoic acid | 110 |
| DA-2 | 3-[(Propoxyacetyl)amino]benzoic acid | 95 |
| DA-3 | 3-[(2-Hydroxyacetyl)amino]benzoic acid | 80 |
| DA-4 | 3-[(Cyclopropylcarbonyl)amino]benzoic acid | 130 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.in This computational tool is invaluable for predicting the activity of novel analogues and for gaining insight into the molecular properties that drive biological response.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For analogues of this compound, this would involve synthesizing a library of derivatives and testing them in a relevant biological assay. A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound.
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that relates the descriptors to the observed activity. nih.govnih.govresearchgate.net The robustness and predictive power of the resulting model are then rigorously validated using internal and external test sets of compounds.
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of the physicochemical descriptors that have the most significant impact on biological activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For N-acylaminobenzoic acids, electronic parameters can be crucial for interactions with polar residues in a binding site. chitkara.edu.in
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar refractivity, and various topological indices. These descriptors are important for ensuring a good steric fit within the target's binding pocket.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The balance between hydrophilicity and lipophilicity is critical for a molecule's ability to cross biological membranes and interact with both polar and non-polar regions of a target. QSAR studies on related benzoylaminobenzoic acid derivatives have shown that increased hydrophobicity can lead to increased inhibitory activity. nih.gov
Table 3: Key Physicochemical Descriptors in QSAR Models of Benzoic Acid Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | LUMO Energy | Relates to the ability to accept electrons in binding interactions. |
| Steric | Molar Refractivity | Influences the strength of van der Waals interactions with the target. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions in the binding site. |
| Topological | Wiener Index | Describes molecular branching, which can impact steric fit. |
By understanding which descriptors are most influential, medicinal chemists can rationally design new analogues of this compound with a higher probability of exhibiting the desired biological activity.
Following a comprehensive search of available scientific literature, detailed information regarding the mechanistic and biological interactions of this compound, as specified in the requested outline, could not be located. Research data pertaining to its specific enzyme-ligand binding mechanisms, interactions with biological macromolecules, and its effects on cellular pathways are not present in the accessed resources.
Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the strict requirements of the provided outline. Information on related compounds, such as other benzoic acid derivatives, exists but would not meet the explicit constraint of focusing solely on the specified molecule.
Mechanistic and Biological Interaction Investigations
Cellular Pathway Modulation Studies.
Investigation of Receptor Binding and Downstream Signaling.
No publicly available studies were identified that investigated the specific receptor binding properties or the downstream signaling pathways affected by 3-[(Methoxyacetyl)amino]benzoic acid.
Mechanistic Analysis of Cellular Responses (e.g., apoptosis, cell adhesion).
There is currently no available research detailing the mechanistic analysis of cellular responses such as apoptosis or cell adhesion induced by this compound.
Metabolism and Biotransformation Pathways
Identification and Characterization of Metabolites of 3-[(Methoxyacetyl)amino]benzoic Acid.
No scientific studies were identified that have isolated and characterized metabolites of this compound. While the metabolism of structurally related compounds, such as aminobenzoic acids, often involves modifications like N-acetylation and conjugation, there is no direct evidence to confirm similar pathways for this compound.
A thorough search of the scientific literature did not yield any publications describing in vitro metabolic studies of this compound using isolated enzyme systems or cell cultures. Such studies are crucial for elucidating the specific enzymes and metabolic routes involved in the biotransformation of a compound, but this information is not currently available for this compound.
There is no available data from experimental studies on the oxidative, reductive, or hydrolytic biotransformations of this compound. It is plausible that the amide bond in the molecule could be subject to hydrolysis, or that the aromatic ring could undergo oxidation. However, without experimental data, these remain hypothetical pathways.
No studies have been published that investigate the conjugation reactions of this compound. The presence of a carboxylic acid group suggests that conjugation with glucuronic acid or sulfate (B86663) could be a potential metabolic pathway, as this is a common route for the elimination of xenobiotics containing such functional groups. However, there is no specific experimental evidence to confirm that this compound undergoes glucuronidation or sulfation.
Enzymatic Mechanisms of Biotransformation.
In the absence of identified metabolic pathways for this compound, the enzymatic mechanisms involved in its biotransformation remain unknown. Research would be required to identify the specific enzymes, such as cytochrome P450s, hydrolases, or transferases, that may be responsible for its metabolism.
Environmental Fate and Degradation Studies (e.g., photocatalytic, microbial degradation).
No studies on the environmental fate and degradation of this compound were found in the public domain. There is no information available on its persistence in the environment, its potential for bioaccumulation, or its degradation through processes such as photocatalysis or microbial action.
Due to the absence of specific scientific research on this compound, a detailed and scientifically accurate article on its metabolism and biotransformation cannot be generated at this time. The information that is available for structurally analogous compounds can only offer speculative insights and does not meet the requirement of focusing solely on the requested compound. Further research is needed to elucidate the metabolic and environmental fate of this compound.
Strategic Applications in Chemical Biology and Materials Science
Role as Building Blocks and Precursors in Complex Organic Synthesis
In the realm of organic synthesis, the utility of a molecule is often defined by its capacity to serve as a reliable building block or precursor for more complex structures. 3-[(Methoxyacetyl)amino]benzoic acid is recognized as a versatile small molecule scaffold, indicating its potential as a foundational component in the construction of larger, more intricate molecules. cymitquimica.com The presence of both a carboxylic acid and a secondary amide group allows for a variety of chemical transformations.
The broader family of aminobenzoic acids and their derivatives are well-established building blocks in medicinal chemistry and drug discovery. nih.gov They are integral to the synthesis of a wide range of biologically active compounds. While specific, detailed examples of large-scale, complex syntheses originating from this compound are not extensively documented in publicly available research, its structural analogy to more commonly used aminobenzoic acids suggests its applicability in similar synthetic strategies. The methoxyacetyl group can introduce specific steric and electronic properties to the final molecule, potentially influencing its biological activity or material properties.
Design and Synthesis of Chemical Probes for Biological Research
Chemical probes are essential tools in chemical biology for the study of biological systems. The design of such probes often requires a scaffold that can be functionalized to interact with a specific biological target and to incorporate a reporter group for detection. While the direct application of this compound as a chemical probe is an area of ongoing investigation, the principles of probe design suggest its potential utility.
For instance, p-aminobenzoic acid (PABA), a related compound, has been investigated as a probe for studying glycine (B1666218) conjugation in metabolic pathways. nih.gov This highlights the potential for aminobenzoic acid derivatives to be used in understanding biological processes. The structure of this compound could be synthetically modified to create probes for various biological targets. The carboxylic acid could be used to attach a fluorescent dye or a radioactive label, while the methoxyacetylamino group and the benzene (B151609) ring could be modified to achieve specific binding to a protein or other biomolecule. The development of such probes would enable researchers to visualize and quantify biological events, providing valuable insights into cellular function and disease mechanisms.
Integration into Advanced Functional Materials (e.g., Coordination Polymers, Schiff Bases)
The field of materials science has seen a growing interest in the use of organic molecules as building blocks for advanced functional materials. Coordination polymers and Schiff bases are two classes of materials where the properties can be tuned by the choice of the organic ligand.
Coordination Polymers:
Schiff Bases:
Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. These compounds and their metal complexes have a wide range of applications, including in catalysis, as sensors, and as biologically active agents. While this compound itself is not a primary amine, it could be chemically modified to incorporate one, or it could be used as a precursor to synthesize more complex molecules that are then used to form Schiff bases. For example, derivatives of aminobenzoic acids are commonly used to synthesize Schiff base ligands. researchgate.net The resulting Schiff bases could then be used to form metal complexes with interesting magnetic, optical, or catalytic properties.
Emerging Research Avenues and Future Perspectives for 3 Methoxyacetyl Amino Benzoic Acid
The landscape of chemical and pharmaceutical research is undergoing a significant transformation, driven by the convergence of computational power, advanced analytical instrumentation, and high-throughput biological data generation. For specific chemical entities like 3-[(Methoxyacetyl)amino]benzoic acid, a versatile small molecule scaffold, these advancements open up new frontiers for rational design, process optimization, and mechanistic understanding. cymitquimica.com The future exploration of this compound and its derivatives will likely be shaped by the integration of artificial intelligence, real-time analytical monitoring, and systems-level biological investigations.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
